Comparative Acidity and Ionization State: pKa Differentiates 3-Phenyl Isomer from 2-Furoic Acid
The pKa of 3-phenylfuran-2-carboxylic acid is 3.09, indicating a stronger acid than 2-furoic acid (pKa ~3.3). This difference shifts the ionization state at physiological pH, as reflected in the LogD₇.₄ value of -1.12 [1]. The comparator, 2-furoic acid, has a LogD₇.₄ of -2.30 (calculated) [2], demonstrating that the 3-phenyl substitution yields a >1 log unit increase in lipophilicity at pH 7.4.
| Evidence Dimension | pKa and pH-dependent lipophilicity (LogD) |
|---|---|
| Target Compound Data | pKa = 3.09; LogD₇.₄ = -1.12 |
| Comparator Or Baseline | 2-Furoic acid: pKa ~3.3; LogD₇.₄ = -2.30 (calculated) |
| Quantified Difference | ΔpKa ≈ 0.2 units; ΔLogD₇.₄ ≈ +1.2 units |
| Conditions | Calculated values; LogD measured at pH 7.4 |
Why This Matters
The 1.2 log unit increase in LogD₇.₄ directly impacts membrane permeability, making the 3-phenyl analog more suitable for passive diffusion in cellular assays than the parent 2-furoic acid.
- [1] Chembase. 3-phenylfuran-2-carboxylic acid (Molecule ID 251791). Acid pKa and LogD values. Accessed 2026. View Source
- [2] DrugBank. 2-Furoic acid (DB04224). LogD₇.₄ calculated. Accessed 2026. View Source
